Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Phenoxy Acetate Intermediate: This step involves the reaction of 4-chloro-2-methylphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(4-chloro-2-methylphenoxy)acetate.
Amidation: The intermediate is then reacted with 2-fluoroaniline to form the corresponding amide.
Cyclization: The amide undergoes cyclization with a thiophene derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2-CHLORO-4-METHYLPHENOXY)ACETATE: Similar structure but lacks the thiophene ring and additional functional groups.
METHYL 2-(2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO)BENZOATE: Contains a benzoate group instead of the thiophene ring.
Uniqueness
ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and the presence of a thiophene ring, which may confer specific chemical and biological properties not found in similar compounds.
Biological Activity
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes current research findings to provide a detailed overview of its biological activity, mechanisms of action, and therapeutic implications.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C24H29ClN2O5S |
Molecular Weight | 493.0 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
InChI Key | XWENWUCGYSYTEL-UHFFFAOYSA-N |
The compound features a thiophene ring with various substituents, including a chloro-methylphenoxy group and a fluorophenyl carbamoyl group, which contribute to its biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a candidate for further development in cancer therapeutics.
- Induction of Apoptosis : The compound activates apoptotic pathways, leading to increased early and late apoptotic cell populations.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing their proliferation.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of the compound against different cancer cell lines. The following table summarizes the IC50 values observed:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 23.2 | |
HeLa | 35.5 | |
A549 | 49.9 |
These results indicate that the compound has potent cytotoxic effects, particularly against breast cancer cells (MCF-7).
Case Studies and Clinical Implications
Recent studies have highlighted the potential clinical applications of this compound:
- Breast Cancer Models : In studies using MCF-7 cells, treatment significantly reduced cell viability and induced apoptosis.
- Hematological Improvements : Animal models demonstrated that administration of the compound improved hematological parameters affected by chemotherapy, suggesting a protective effect against myelosuppression.
Apoptosis and Cell Cycle Analysis
Flow cytometry analyses have shown:
- Early Apoptosis : A significant increase in early apoptotic cells post-treatment.
- Late Apoptosis : An increase in late apoptotic cells was also observed, indicating effective induction of apoptosis.
Properties
Molecular Formula |
C24H22ClFN2O5S |
---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22ClFN2O5S/c1-4-32-24(31)20-14(3)21(22(30)27-17-8-6-5-7-16(17)26)34-23(20)28-19(29)12-33-18-10-9-15(25)11-13(18)2/h5-11H,4,12H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
JUNKNKZKQRNBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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